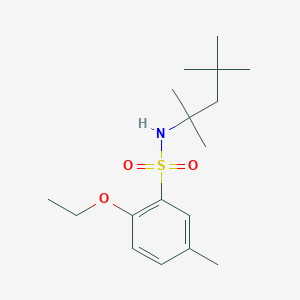

![molecular formula C11H7N3O3S B6483484 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 887883-01-4](/img/structure/B6483484.png)

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as 1,3,4-oxadiazoles . It is synthesized from furan-2-carboxylic acid hydrazide . The compound is part of a broader class of compounds known as thiophene derivatives, which are known for their wide range of chemical and biological properties .

Synthesis Analysis

The compound is synthesized from furan-2-carboxylic acid hydrazide through a ring closure reaction with carbon disulfide . A series of Mannich bases of 5-furan-2-yl [1,3,4]oxadiazole-2-thiol were then synthesized by the reaction of the compound with suitably substituted amines and formaldehyde in ethanol .Molecular Structure Analysis

The molecular structure of the compound involves a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The compound is derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .Chemical Reactions Analysis

The compound undergoes a series of reactions to form various derivatives. For instance, a series of Mannich bases of 5-furan-2-yl [1,3,4]oxadiazole-2-thiol were synthesized by the reaction of the compound with suitably substituted amines and formaldehyde in ethanol .Physical And Chemical Properties Analysis

The compound has a melting point of 295°C . The IR spectrum shows peaks at 3356-3155 cm^-1 (NH), 1642 cm^-1 (C=N), and 1255 cm^-1 (C=S) . The 1H-NMR spectrum shows peaks at 13.80 ppm (s, 1H, SH), 6.56-7.65 ppm (m, 3H, furyl), and 5.10 ppm (s, 1H, NH) .Mecanismo De Acción

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to have diverse pharmacological activities . The mode of action of these compounds typically involves interaction with specific biological targets, leading to changes in cellular processes.

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Furan derivatives are known to have a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and purify. It is also a versatile molecule, which makes it suitable for a variety of applications. In addition, this compound is relatively inexpensive and can be stored for long periods of time. However, this compound also has some limitations. It is not water-soluble, which can make it difficult to use in some experiments. In addition, this compound is not very stable and can degrade over time.

Direcciones Futuras

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has a wide range of potential applications in scientific research. It could be used in drug discovery and development, molecular imaging, and gene therapy. It could also be used in the study of protein-protein and protein-DNA interactions. In addition, this compound could be used in the development of new diagnostic tools for diseases such as cancer. Finally, this compound could be used in the development of new therapeutic agents for a variety of diseases.

Métodos De Síntesis

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can be synthesized by reacting furan-2-yl-1,3,4-oxadiazol-2-yl thiophene-2-carboxylic acid with an appropriate amine. This reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out at a temperature of around 100°C for several hours. The product of the reaction is a mixture of this compound and other byproducts, which can be separated by column chromatography.

Aplicaciones Científicas De Investigación

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has been studied for its potential applications in scientific research. It has been shown to interact with various biological molecules, such as proteins, enzymes, and DNA. These interactions can be used to study the structure and function of these molecules. This compound has also been used in molecular imaging techniques, such as fluorescence microscopy and positron emission tomography (PET). In addition, this compound has been used in gene therapy approaches, such as siRNA delivery.

Propiedades

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O3S/c15-9(8-4-2-6-18-8)12-11-14-13-10(17-11)7-3-1-5-16-7/h1-6H,(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSECFLJMZLCSCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-7-(2-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6483408.png)

![N-(4-acetylphenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B6483425.png)

![3-(benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6483431.png)

![2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B6483437.png)

![2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6483445.png)

![N-(2-chloro-4-methylphenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B6483452.png)

![2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,2-dihydrophthalazin-1-one](/img/structure/B6483476.png)

![N-(4-acetylphenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide](/img/structure/B6483479.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B6483480.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B6483489.png)

![2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B6483493.png)

![N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B6483507.png)

![13-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one](/img/structure/B6483509.png)